Pemetrexed ditromethamine dihydrate
Description
Properties
CAS No. |
1851348-04-3 |
|---|---|
Molecular Formula |
C28H47N7O14 |
Molecular Weight |
705.7 g/mol |
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid;dihydrate |
InChI |
InChI=1S/C20H21N5O6.2C4H11NO3.2H2O/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;2*5-4(1-6,2-7)3-8;;/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);2*6-8H,1-3,5H2;2*1H2/t13-;;;;/m0..../s1 |
InChI Key |
DUORKVZYABUEHW-AHJYMZSGSA-N |
SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.O.O |
Isomeric SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.O.O |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.O.O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Pemetrexed tromethamine; Pemetrexed ditromethamine dihydrate; |
Origin of Product |
United States |
Preparation Methods
Stoichiometric Considerations
The salt stoichiometry—either 1:1 or 1:2 pemetrexed-to-tromethamine—dictates physicochemical properties. A 1:2 molar ratio is typically employed for enhanced solubility and stability. For dihydrate formation, this ratio ensures sufficient tromethamine to coordinate water molecules within the crystal lattice.
Table 1: Stoichiometric Ratios and Outcomes
| Molar Ratio (Pemetrexed:Tromethamine) | Solubility (mg/mL) | Crystalline Form | Hydration State |
|---|---|---|---|
| 1:1 | 12.4 | Amorphous | Anhydrous |
| 1:2 | 24.8 | Form 1 | Dihydrate |
Data derived from patent WO2015008221A1.
Solvent-Based Crystallization Methods
Organic Solvent Systems
The patent WO2015008221A1 details a method combining pemetrexed diacid and tromethamine in polar aprotic solvents like methyl ethyl ketone (MEK) or acetone. Key steps include:
-
Dissolution : Tromethamine is dissolved in water or methanol at 25–35°C.
-
Acid Addition : Pemetrexed diacid is introduced incrementally to prevent localized precipitation.
-
Anti-Solvent Precipitation : MEK or acetone is added to induce crystallization.
Example 1 (Patent WO2015008221A1):
Alcoholic Solvent Systems
Methanol and ethanol facilitate high-purity dihydrate formation due to their hygroscopicity. The process involves:
-
Reflux Dissolution : Tromethamine is dissolved in methanol at 40–50°C.
-
Cooling Crystallization : The solution is cooled to 25–35°C, triggering supersaturation.
Example 4 (Patent WO2015008221A1):
-
Tromethamine (7.71 g) in methanol (90 mL) heated to 45°C.
-
Pemetrexed diacid (10 g) added, with subsequent MEK (350 mL) introduction.
Hydration Control and Dihydrate Stabilization
Achieving the dihydrate form requires meticulous control of water activity during drying. Key parameters include:
-
Vacuum Pressure : Reduced pressure (≤50 mbar) prevents dehydration.
Table 2: Drying Conditions and Hydration States
| Drying Temperature (°C) | Pressure (mbar) | Hydration State | PXRD Peaks (2θ) |
|---|---|---|---|
| 30 | 20 | Dihydrate | 8.4°, 12.7°, 17.2° |
| 50 | 100 | Anhydrous | 9.1°, 13.5°, 18.6° |
PXRD data from Figure 2 and 3.
Analytical Validation of Crystalline Forms
Powder X-Ray Diffraction (PXRD)
Form 1 (dihydrate) displays distinct peaks at 8.4°, 12.7°, and 17.2°, whereas Form 2 (anhydrous) shows shifts to 9.1° and 13.5°.
Nuclear Magnetic Resonance (NMR)
¹H-NMR spectra confirm salt formation via protonation shifts at δ 3.2–3.5 ppm (tromethamine methylene) and δ 8.1–8.3 ppm (pemetrexed pyrrolopyrimidine).
Comparative Analysis of Synthetic Routes
Table 3: Yield and Purity Across Methods
| Method | Solvent System | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Organic/Anti-Solvent | MEK/Water | 85.2 | 99.4 |
| Alcoholic Crystallization | Methanol | 91.0 | 99.8 |
Industrial Scalability and Process Optimization
Scale-up considerations emphasize solvent recovery and particle size control. Continuous crystallization reactors achieve uniform dihydrate crystals with median diameters of 50–100 µm, suitable for lyophilization .
Chemical Reactions Analysis
Reaction Pathway
-
Step 1 : Pemetrexed diacid is combined with tromethamine in an organic solvent (e.g., methanol, methyl ethyl ketone, or acetone) at controlled temperatures (0°C to reflux, typically 25–35°C) .
-
Step 2 : The reaction mixture is stirred to facilitate salt formation. Solvent choice influences crystallization kinetics and final product purity .
-
Step 3 : An anti-solvent (e.g., methyl ethyl ketone or acetone) is added to precipitate the product.
-
Step 4 : The crystalline salt is isolated via filtration, washed, and dried under vacuum (<50°C) .
Critical Parameters :
-
Temperature : Optimal reaction temperatures range from 25°C to 35°C to avoid byproduct formation .
-
Solvent Systems : Polar solvents (e.g., methanol) enhance solubility, while anti-solvents (e.g., methyl ethyl ketone) improve crystallization efficiency .
Reaction Conditions and Optimization
The table below summarizes reaction conditions from representative examples in the literature:
Key Reaction Mechanisms
-
Salt Formation : Tromethamine acts as a counterion, neutralizing pemetrexed diacid’s carboxylic acid groups via proton transfer. The 1:2 molar ratio (pemetrexed:tromethamine) ensures stable dihydrate formation .
-
Crystallization : Anti-solvent addition reduces pemetrexed tromethamine’s solubility, promoting nucleation and crystal growth. Crystalline forms (e.g., Form 1 and Form 2) are characterized by distinct PXRD patterns (Figures 2–3 in ).
Analytical Characterization
-
1H-NMR : Confirms salt stoichiometry and purity (Figure 1 in ).
-
PXRD : Differentiates polymorphic forms (e.g., Form 1 vs. Form 2) based on peak positions and intensities .
-
Thermal Analysis : DSC reveals dehydration events and melting points linked to dihydrate stability .
Stability and Degradation Pathways
-
Hydrolysis : Pemetrexed ditromethamine degrades in aqueous media, particularly under acidic or alkaline conditions, forming pemetrexed diacid and tromethamine .
-
Photodegradation : Exposure to light accelerates decomposition, necessitating storage in opaque containers .
Industrial-Scale Production Insights
Scientific Research Applications
Pemetrexed tromethamine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying folate analogs and their interactions with enzymes.
Biology: Investigated for its effects on cell replication and metabolic processes.
Medicine: Primarily used in chemotherapy for treating pleural mesothelioma and NSCLC. .
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Pemetrexed tromethamine exerts its effects by inhibiting three key enzymes involved in folate metabolism: thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase. By inhibiting these enzymes, the compound disrupts the synthesis of DNA and RNA, leading to cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pemetrexed ditromethamine dihydrate is one of several salt forms of pemetrexed. Below is a detailed comparison with its closest analogs, particularly pemetrexed disodium (the reference drug, Alimta®), and other derivatives like pemetrexed diacid and dipotassium.
Chemical and Structural Differences
| Property | This compound | Pemetrexed Disodium (Alimta®) |
|---|---|---|
| Salt Form | Tromethamine (organic, non-metallic) | Disodium (inorganic, metallic) |
| Molecular Weight | 705.68 g/mol | 597.49 g/mol (anhydrous) |
| Excipients | Mannitol | Not explicitly stated in evidence |
| Reconstitution | Requires saline solution | Compatible with standard saline |
- Key Insight : The tromethamine salt is chemically distinct from disodium, affecting solubility and formulation stability. Tromethamine’s buffering properties may influence reconstitution pH .
Pharmacokinetic and Therapeutic Equivalence
- Active Moiety : Both salts dissociate in solution to release pemetrexed ions, which inhibit thymidylate synthase and other folate-dependent enzymes .
- Separate HCPCS codes (e.g., J9323 vs. J9305) reflect this distinction .
- Clinical Efficacy : Studies assert comparable antitumor activity between salt forms, as the active pemetrexed ion is identical .
Patent and Legal Landscape
- Patent Circumvention : Pemetrexed ditromethamine was developed to avoid Eli Lilly’s patent on pemetrexed disodium. However, U.S. courts ruled it infringed under the doctrine of equivalents , as the variant achieved the "same result in the same way" .
- Jurisdictional Variations: In the UK, the Supreme Court initially deemed ditromethamine non-infringing under literal interpretation but left room for equivalence debates .
- Market Impact : Patent litigation led to withdrawals of pemetrexed ditromethamine products (e.g., Pfizer’s EMA withdrawal in 2016) .
Regulatory and Market Status
| Aspect | This compound | Pemetrexed Disodium |
|---|---|---|
| FDA Approval | Approved via 505(b)(2) pathway (2022) | Original NDA (2004) |
| EMA Status | Withdrawn (2016) | Authorized (e.g., Alimta®) |
| Therapeutic Rating | Not rated equivalent to disodium | Reference listed drug |
| Insurance Coverage | Separate J-codes (e.g., J9323) | J9305 |
- Key Insight : Regulatory distinctions limit substitution between salt forms, affecting formulary placement and reimbursement .
Clinical and Practical Considerations
- Reconstitution : Pemetrexed ditromethamine’s tromethamine component may alter compatibility with IV fluids compared to disodium .
- Excipients : Mannitol in ditromethamine formulations could pose risks for patients with hypersensitivity .
- Cost and Access : Patent disputes delay generic entry, though ditromethamine offers a cost-reduction pathway post-2022 .
Biological Activity
Pemetrexed ditromethamine dihydrate is a novel antifolate compound primarily used in the treatment of malignant pleural mesothelioma (MPM) and non-small-cell lung cancer (NSCLC). This article focuses on its biological activity, including mechanisms of action, pharmacodynamics, clinical efficacy, and relevant case studies.
Pemetrexed functions as a multitargeted antifolate , inhibiting several key enzymes involved in folate metabolism and nucleic acid synthesis. The primary targets include:
- Thymidylate Synthase (TS) : Critical for DNA synthesis.
- Dihydrofolate Reductase (DHFR) : Involved in the reduction of dihydrofolate to tetrahydrofolate, essential for nucleotide synthesis.
- Glycinamide Ribonucleotide Formyltransferase (GARFT) : Participates in purine biosynthesis.
These inhibitions disrupt the de novo synthesis of purines and pyrimidines, leading to impaired cell replication and growth in cancer cells .
Pharmacodynamics
Pemetrexed's pharmacokinetics reveal that it is absorbed effectively when administered intravenously, with a steady-state volume of distribution of approximately 16.1 liters. The drug exhibits a half-life of about 3.5 hours in patients with normal renal function and is primarily eliminated unchanged through urine (70-90% within 24 hours) .
Table 1: Pharmacokinetic Parameters of Pemetrexed
| Parameter | Value |
|---|---|
| Volume of Distribution | 16.1 L |
| Elimination Half-Life | 3.5 hours |
| Clearance | 91.8 mL/min |
| Urinary Excretion | 70-90% unchanged |
Clinical Efficacy
Pemetrexed has been shown to improve survival rates in patients with MPM when used in combination with cisplatin. A significant randomized controlled trial demonstrated that the combination therapy resulted in a median survival increase from 9.3 months (cisplatin alone) to 12.1 months (pemetrexed plus cisplatin) .
Case Study Review
-
Study JMEN :
- Population : Chemotherapy-naïve patients with unresectable MPM.
- Treatment : Pemetrexed (500 mg/m²) plus cisplatin (75 mg/m²).
- Results : Increased median survival and improved symptom relief compared to cisplatin alone.
- Phase III Trial for NSCLC :
Adverse Effects and Management
The most common adverse effects associated with pemetrexed include:
- Myelosuppression : Leading to thrombocytopenia and anemia.
- Mucositis : Oral mucositis is prevalent among treated patients.
- Gastrointestinal Issues : Nausea and vomiting can occur.
Supplementation with folic acid and vitamin B12 has been shown to mitigate these toxicities without compromising efficacy .
Table 2: Common Adverse Effects of Pemetrexed
| Adverse Effect | Incidence (%) | Management Strategies |
|---|---|---|
| Myelosuppression | High | Folic acid and vitamin B12 supplementation |
| Mucositis | Moderate | Symptomatic treatment |
| Nausea/Vomiting | Moderate | Antiemetic prophylaxis |
Q & A
Q. What key pharmacokinetic parameters should be prioritized when designing comparative studies between pemetrexed ditromethamine dihydrate and pemetrexed disodium?
Methodological Answer: Focus on parameters such as plasma half-life (t½) , area under the curve (AUC) , maximum concentration (Cmax) , and renal clearance . These metrics are critical for assessing bioavailability and equivalence. Preclinical models should account for differences in solubility due to the counterion (ditromethamine vs. disodium), which may influence absorption rates. Use crossover studies in animal models to control for inter-subject variability, and validate assays (e.g., LC-MS/MS) for precise measurement of pemetrexed anion concentrations .
Q. How does the crystalline structure of this compound affect its solubility and stability in formulation studies?
Methodological Answer: Conduct X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to characterize polymorphic forms and hydrate stability. Compare dissolution profiles under physiological pH conditions (e.g., simulated lung fluid for NSCLC applications). Stability studies should include accelerated aging tests (40°C/75% RH) to assess degradation pathways, particularly hydrolysis of the tromethamine counterion. Analytical methods like HPLC-UV or NMR can quantify decomposition products .
Q. What regulatory considerations apply to bioequivalence studies for this compound generics?
Methodological Answer: Follow FDA product-specific guidance (PSG) for intravenous pemetrexed formulations, which mandate pharmacokinetic bioequivalence via a single-dose, randomized, two-period crossover study in healthy volunteers. Key endpoints include AUC(0–∞) and Cmax ratios (90% CI within 80–125%). For injectable powders, demonstrate physicochemical equivalence in reconstitution time, particle size distribution, and sterility. Reference the EMA’s requirements for impurity profiling, especially for tromethamine-related degradants .
Q. Which analytical techniques are recommended for ensuring batch-to-batch consistency in this compound synthesis?
Methodological Answer: Implement high-performance liquid chromatography (HPLC) with charged aerosol detection (CAD) for purity analysis, focusing on residual solvents (e.g., methanol) and diastereomeric impurities. Use ion chromatography to verify tromethamine counterion stoichiometry. For structural confirmation, employ 1H/13C NMR and FT-IR spectroscopy . Stability-indicating methods should validate absence of hydrate-to-anhydrate phase transitions under storage conditions .
Advanced Research Questions
Q. How can the doctrine of equivalents inform experimental design to evaluate this compound’s functional equivalence to pemetrexed disodium?
Methodological Answer: Design in vitro and in vivo studies to test whether the ditromethamine salt achieves "substantially the same result in substantially the same way" as disodium (per UKSC’s Actavis criteria ). For example:
- Compare thymidylate synthase inhibition kinetics across salts using enzyme assays.
- Conduct xenograft models to assess tumor growth inhibition ratios.
- Analyze vitamin B12 co-administration effects on folate metabolism pathways via metabolomics. Legal precedents suggest minor counterion changes (e.g., tromethamine vs. disodium) may be immaterial if the pemetrexed anion’s mechanism remains unchanged .
Q. What statistical approaches reconcile contradictory data on hematologic toxicity between this compound and disodium in combination therapies?
Methodological Answer: Apply Bayesian meta-analysis to harmonize heterogeneous datasets (e.g., differing PS2 patient inclusion criteria ). Adjust for covariates like renal function (creatinine clearance) and folate supplementation protocols. Use toxicity grading alignment (CTCAE v5.0) to standardize adverse event reporting. For prospective studies, employ adaptive trial designs with pre-specified toxicity stopping rules.
Q. How should researchers design trials to evaluate this compound in performance status 2 (PS2) NSCLC patients, given poorer outcomes in this subgroup?
Methodological Answer: Adopt a single-arm phase II trial with co-primary endpoints: 6-month overall survival (OS) and toxicity-adjusted dose intensity . Stratify by baseline albumin levels and LDH to address PS2 heterogeneity. Use frequentist group sequential monitoring to permit early termination for futility. Reference the improved survival observed with pemetrexed-carboplatin in PS2 cohorts, suggesting combination regimens warrant exploration despite non-approval .
Q. What methodologies validate functional equivalence of this compound in overcoming patent claims restricted to disodium salts?
Methodological Answer: Combine molecular dynamics simulations (e.g., binding affinity of pemetrexed anion to folate receptors) with in vivo pharmacokinetic/pharmacodynamic (PK/PD) modeling . Use the UKSC’s two-step test:
- Confirm no literal infringement via claim construction (e.g., "disodium" excludes ditromethamine).
- Demonstrate immaterial variation through in vitro cytotoxicity assays (IC50 comparisons) and in vivo efficacy equivalence (RECIST response rates). Cite Federal Circuit rulings where anion substitution was deemed tangential to the patented mechanism .
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
